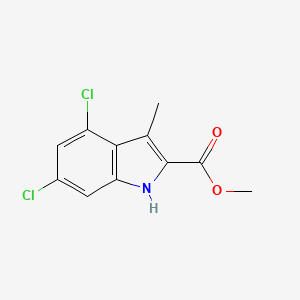

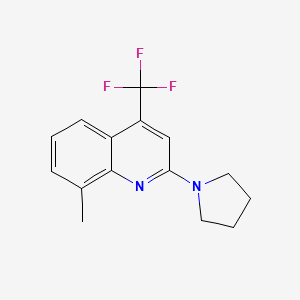

![molecular formula C14H20F3N3 B2589917 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine CAS No. 1154664-52-4](/img/structure/B2589917.png)

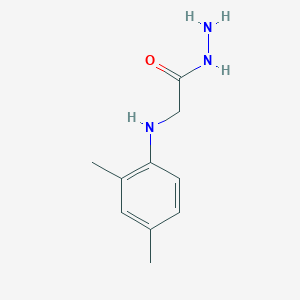

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine, also known as CFT or WIN 35,428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. CFT has been widely used in scientific research to study the dopamine system and its role in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained significant attention due to their impact on pharmacological properties. In the past 20 years, several FDA-approved drugs have contained the TFM group as a pharmacophore . Researchers have explored the synthesis and biological activities of TFM-containing compounds, aiming to develop novel drugs for various diseases and disorders.

Catalysis and Organofluorine Chemistry

Organo-fluorine chemistry, with its unique behaviors arising from fluorine incorporation, has applications in catalysis, electronics, and agrochemicals. The TFM group, being a fluorine-containing functional group, plays a crucial role in these applications . Researchers investigate TFM-containing compounds as catalysts or ligands in various reactions.

Materials Science and Polymer Chemistry

The TFM group has been incorporated into polymers and materials to enhance their properties. For instance, researchers have explored the deposition of TFM-containing thiophene derivatives for molecularly imprinted polymers, which find applications in sensors, separations, and drug delivery systems .

Fluorinated Polyimides

Balanced transparency, thermal properties, and organosolubility are essential for polyimides used in various applications. Fluorinated polyimides containing multi-ether fluorinated diamine units have been designed, and their properties studied . The TFM group contributes to the overall performance of these materials.

Kinase Inhibitors

The TFM group has been explored in the design of kinase inhibitors. For example, o-amino-arylurea derivatives containing the TFM group were synthesized and evaluated for their inhibitory activity against the Kinase insert Domain-containing Receptor (KDR), a validated target for anticancer drug discovery .

C–F Bond Activation and Functionalization

The TFM group has been successfully utilized in C–F bond activation reactions, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . These reactions have implications in synthetic chemistry and drug discovery.

Propiedades

IUPAC Name |

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3/c1-19(2)10-5-7-20(8-6-10)11-3-4-13(18)12(9-11)14(15,16)17/h3-4,9-10H,5-8,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCRRKGFNCSZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

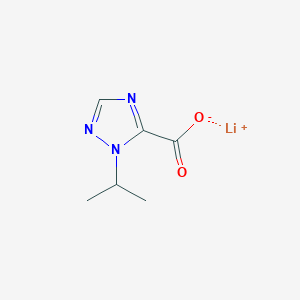

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)

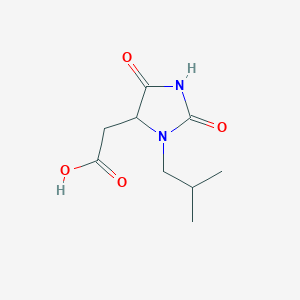

![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)

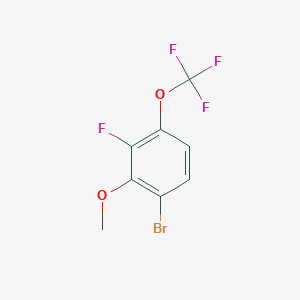

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)